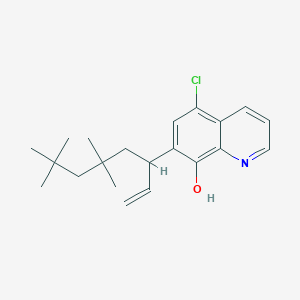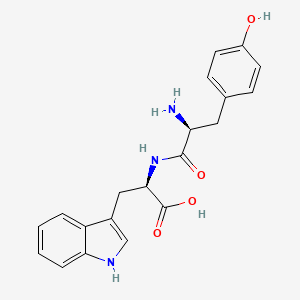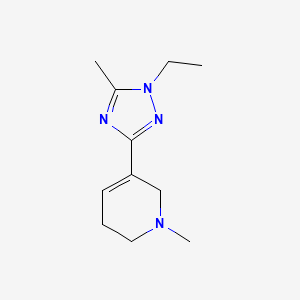
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C21H28ClNO. It is a derivative of quinolin-8-ol, where the hydrogens at positions 5 and 7 are replaced by chlorine and a tetramethyloct-1-en-3-yl group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Alkylation: The tetramethyloct-1-en-3-yl group is introduced at the 7-position through an alkylation reaction. This step involves the use of a suitable alkylating agent under basic conditions, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar structure with iodine instead of the tetramethyloct-1-en-3-yl group.
Uniqueness
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is unique due to the presence of the bulky tetramethyloct-1-en-3-yl group, which may enhance its lipophilicity and ability to interact with lipid membranes
Propriétés
Numéro CAS |
60877-70-5 |
|---|---|
Formule moléculaire |
C21H28ClNO |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
5-chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H28ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h7-11,14,24H,1,12-13H2,2-6H3 |
Clé InChI |
WBYMIQPCMBYOQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)CC(C=C)C1=CC(=C2C=CC=NC2=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)


![Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B15210330.png)
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)






